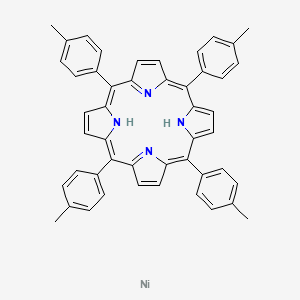

Mésotétratolylporphyrine-Ni(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

meso-Tetratolylporphyrin-Ni(II): is a metalloporphyrin complex where nickel is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. meso-Tetratolylporphyrin-Ni(II) is particularly interesting due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Catalysis

meso-Tetratolylporphyrin-Ni(II) serves as an effective catalyst in various organic reactions, including:

- Oxidation Reactions : It can catalyze the oxidation of alcohols and other substrates using mild oxidants like hydrogen peroxide.

- Hydrogenation : The compound facilitates the hydrogenation of alkenes and alkynes, showcasing its versatility in organic synthesis.

Biological Studies

In biological research, meso-Tetratolylporphyrin-Ni(II) acts as a model for studying metalloproteins and enzymes. Its ability to mimic the active sites of natural enzymes allows researchers to investigate:

- Enzymatic Function : Understanding how metalloporphyrins function in biological systems.

- Photodynamic Therapy : The compound's photophysical properties make it suitable for applications in cancer treatment through photodynamic therapy, where it generates reactive oxygen species upon light activation.

Medical Applications

The compound has potential applications in medicine, particularly:

- Photodynamic Therapy : Research indicates that meso-Tetratolylporphyrin-Ni(II) can effectively induce cell death in cancer cells when activated by light.

- Antiviral Activity : Preliminary studies suggest that related porphyrins may inhibit viral replication, indicating potential use against viruses such as hepatitis C.

Materials Science

In materials science, meso-Tetratolylporphyrin-Ni(II) is utilized for developing advanced materials due to its electronic properties:

- Sensors : Its unique electronic characteristics enable its use in sensor technologies for detecting various analytes.

- Optoelectronic Devices : The compound is explored for applications in organic photovoltaics and light-emitting devices.

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| HCV Inhibition Study | Antiviral Activity | Demonstrated potential for reducing HCV RNA levels through structural modifications. |

| DNA Interaction Study | Photodynamic Effects | Induced significant DNA strand breaks upon light exposure, highlighting therapeutic potential. |

| Antifungal Screening | Antifungal Activity | Showed efficacy against various fungal strains, suggesting utility in antifungal drug development. |

Detailed Case Studies

-

HCV Inhibition :

- A study on porphyrin derivatives indicated that certain structures could significantly reduce hepatitis C virus RNA levels in infected cells. Although specific data on meso-Tetratolylporphyrin-Ni(II) against HCV is limited, related compounds suggest promising avenues for further exploration.

-

DNA Photodamage :

- Research revealed that upon exposure to light, meso-Tetratolylporphyrin derivatives could induce substantial DNA damage. This property is particularly relevant for developing targeted cancer therapies.

-

Antifungal Activity :

- In vitro studies have shown that meso-Tetratolylporphyrin-Ni(II) can inhibit the growth of various fungal strains, indicating its potential as an antifungal agent.

Mécanisme D'action

Target of Action

meso-Tetratolylporphyrin-Ni(II) is a type of porphyrin, a class of compounds that play a central role in important biological processes Porphyrins in general are known to interact with various biological targets due to their unique structure and properties .

Mode of Action

Porphyrins, including meso-tetratolylporphyrin-ni(ii), are known for their unique photophysical properties, high stability, and catalytic activity in chemical, photochemical, and electrochemical processes . These properties allow them to interact with their targets in various ways, leading to different outcomes depending on the specific context.

Biochemical Pathways

Porphyrins are involved in several vital processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction, and methanogenesis .

Result of Action

Porphyrins and their analogs are known to have a wide range of potential applications due to their unique properties, including use in catalysts for important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, and optochemosensory materials .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of porphyrins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Ni(II) typically involves the condensation of pyrrole with an aldehyde, followed by metallation with nickel salts. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with p-tolualdehyde in the presence of an acid catalyst, such as trifluoroacetic acid, under reflux conditions. The resulting porphyrin is then metallated with nickel acetate in a suitable solvent like chloroform .

Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Ni(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: meso-Tetratolylporphyrin-Ni(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the nickel center and the porphyrin ring.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) porphyrin complexes, while reduction can yield nickel(I) species .

Comparaison Avec Des Composés Similaires

meso-Tetraphenylporphyrin-Ni(II): Similar structure but with phenyl groups instead of tolyl groups.

meso-Tetraarylporphyrin-Ni(II): General class of compounds with various aryl substituents.

meso-Tetra(4-pyridyl)porphyrin-Ni(II): Contains pyridyl groups, offering different electronic properties.

Uniqueness: meso-Tetratolylporphyrin-Ni(II) is unique due to the presence of tolyl groups, which influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and materials science.

Activité Biologique

Introduction

Meso-Tetratolylporphyrin-Ni(II) is a metalloporphyrin that has garnered attention due to its potential biological activities, particularly in the fields of photodynamic therapy, antiviral applications, and as a DNA-interactive agent. This article reviews various studies that highlight the biological properties of this compound, including its mechanisms of action, efficacy against specific pathogens, and interactions with biomolecules.

Chemical Structure and Properties

Meso-Tetratolylporphyrin-Ni(II) consists of a porphyrin core with four tolyl groups attached at the meso positions, coordinated to a nickel(II) ion. Its structure contributes to its unique photophysical properties, which are crucial for its biological activity.

Table 1: Key Properties of meso-Tetratolylporphyrin-Ni(II)

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4Ni |

| Molecular Weight | 358.19 g/mol |

| Absorption Peaks | Soret Band: ~420 nm |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Recent studies have demonstrated that certain porphyrin derivatives exhibit antiviral properties against hepatitis C virus (HCV). Specifically, anionic tetraphenylporphyrins have shown potent inhibition of HCV replicons. While specific data on meso-Tetratolylporphyrin-Ni(II) against HCV is limited, related compounds indicate a promising avenue for further research.

- Mechanism of Action : These compounds likely disrupt the viral life cycle by interacting with viral proteins or RNA, leading to reduced viral replication .

DNA Interaction Studies

The interaction of porphyrins with DNA is a critical area of research due to their potential applications in cancer therapy. Meso-Tetratolylporphyrin-Ni(II) has been studied for its ability to bind DNA and induce photodamage.

- Binding Studies : Spectroscopic techniques such as UV-Vis and circular dichroism have shown that meso-Tetratolylporphyrin-Ni(II) can interact with DNA via electrostatic interactions due to its cationic nature .

- Photodynamic Effects : Upon light irradiation, this compound generates reactive oxygen species (ROS), which can lead to oxidative damage in DNA. This property is particularly useful in photodynamic therapy for targeting cancer cells .

Antifungal Activity

Porphyrins have also been explored for their antifungal properties. Meso-Tetratolylporphyrin-Ni(II) has shown activity against various fungal strains, making it a candidate for antifungal drug development.

- Efficacy Testing : In vitro studies have indicated that this compound can inhibit fungal growth effectively, although specific quantitative data on its antifungal potency remains to be fully characterized .

Case Studies and Research Findings

- HCV Inhibition : A study on porphyrin derivatives found that certain structures could significantly reduce HCV RNA levels in infected cells, suggesting that similar derivatives could be effective against HCV when modified appropriately .

- DNA Photodamage : Research indicated that upon exposure to light, meso-tetratolylporphyrin derivatives could induce significant DNA strand breaks, highlighting their potential as therapeutic agents in cancer treatment .

- Antifungal Screening : A screening of various porphyrins showed that those with nickel coordination exhibited enhanced antifungal activity compared to their non-metalated counterparts .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Potent against HCV replicons |

| DNA Interaction | Strong binding affinity; induces photodamage |

| Antifungal | Effective against various fungal strains |

Propriétés

Numéro CAS |

58188-46-8 |

|---|---|

Formule moléculaire |

C48H36N4Ni |

Poids moléculaire |

727.5 g/mol |

Nom IUPAC |

nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |

Clé InChI |

IOHXPIBPINLQIS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |

SMILES canonique |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Ni+2] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.